Green Synthesis: This environmentally friendly method involves reacting p-cyanobenzyl chloride with methylpiperazine in a mixed solvent of ethanol and water. The resulting 4-(4-methyl-1-piperazinyl)benzonitrile is then hydrolyzed with sodium hydroxide and acidified with hydrochloric acid to obtain the final product. This method boasts a high yield and purity, short reaction steps, readily available raw materials, and environmental friendliness. []
Alternative Synthesis: Another approach involves reacting methyl 4-hydroxybenzoate with 1,2-dibromoethane and piperidine, followed by hydrolysis. This method also offers a high yield of the desired product. []
Molecular Structure Analysis
Amide formation: The carboxylic acid group can react with amines to form amides. []
Nucleophilic Substitution: The chlorine atom in the hydrochloride salt can be substituted by other nucleophiles, such as amines. []
Condensation reactions: The compound can act as a building block in condensation reactions with aldehydes to generate more complex heterocyclic systems. [, ]
Mechanism of Action
δ-receptor agonists: Demonstrating cardioprotective effects by reducing myocardial infarct size without central nervous system effects. [, ]
Retinoic acid receptor-related orphan receptor C (RORc) inverse agonists: Offering potential treatment options for inflammatory diseases like psoriasis and rheumatoid arthritis. []
Antibacterial and antifungal agents: Exhibiting inhibitory activity against various bacterial and fungal strains. [, ]
Cytosolic phospholipase A2α (cPLA2α) inhibitors: Potentially reducing inflammation by inhibiting the formation of pro-inflammatory lipid mediators. []
Physical and Chemical Properties Analysis
Appearance: White crystalline powder []
Solubility: Soluble in water, enhanced by the hydrochloride salt form []
Applications
Medicinal Chemistry: It is extensively used as a key intermediate in synthesizing novel drug candidates targeting diverse therapeutic areas, including cardiovascular diseases [, ], inflammatory disorders [], infectious diseases [, , ], and central nervous system disorders [].
Materials Science: The presence of both aromatic and piperazine moieties in its structure makes it a promising building block for developing new polymers and materials with tailored properties. For example, it can be incorporated into polymer backbones to enhance their solubility, flexibility, or biocompatibility. []
Analytical Chemistry: Derivatives of this compound, specifically those with fluorescent properties, have been explored for their potential use as sensors for detecting specific analytes. [, ]
Coordination Chemistry: The molecule can act as a ligand to form coordination complexes with metal ions, enabling the synthesis of materials with intriguing magnetic and catalytic properties. [, , , ]
Compound Description: This compound serves as a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer. A greener and more efficient synthesis process for this compound is detailed in a paper focusing on optimizing the production of Imatinib intermediates. []
Relevance: This compound is structurally identical to the target compound, 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, with the addition of a methyl group on the piperazine ring. This makes it a direct analogue of the target compound and highlights the importance of the piperazinylmethyl benzoic acid scaffold in pharmaceutical applications. []
Compound Description: ARD-353 is a novel non-peptide δ-opioid receptor agonist with high selectivity for the δ-receptor over other opioid receptor subtypes. It demonstrates promising cardioprotective effects by reducing infarct size in rat models of myocardial infarction. Notably, ARD-353 exhibits minimal penetration of the blood-brain barrier, suggesting a lower risk of central nervous system side effects. [, ]
Relevance: ARD-353 shares the core structure of 4-(piperazin-1-ylmethyl)benzoic acid with the target compound. The significant structural difference lies in the substitution on the piperazine ring. ARD-353 possesses a complex substituent incorporating two chiral centers, a diethylcarbamoylphenyl group, and a 3-hydroxyphenyl group, along with two methyl groups on the piperazine ring. This complex substitution pattern contributes to its specific pharmacological properties and highlights the potential for structural modifications on the core scaffold to achieve desired biological activity. [, ]
4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid (HL)
Compound Description: This compound acts as a ligand in the synthesis of transition metal coordination compounds. Research highlights its use in forming copper, nickel, and cobalt complexes with antifungal properties. These complexes show varying levels of efficacy against various fungal species. []
Poly[4-(pyrrol-1-ylmethyl)benzoic Acid]
Compound Description: This compound represents a class of functionalized polypyrrole films synthesized through the oxidative electropolymerization of a pyrrole-carboxylic acid monomer. These films exhibit cation-exchange abilities, demonstrated by their capacity to incorporate cations like hexaamineruthenium, tris(1,10-phenanthroline)iron, and 5,10,15,20-tetrakis(1-methyl-4-pyridyl)-21H,23H-porphyrin. []
Relevance: The monomer unit of poly[4-(pyrrol-1-ylmethyl)benzoic acid] shares the benzoic acid core and methylene linker with 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride. The key difference is the presence of a pyrrole ring instead of the piperazine ring, directly linked to the methylene group. This structural modification imparts the polymer with cation-exchange properties, showcasing the potential of modifying this core scaffold for material science applications. []
9-(Piperazin-1-yl)acridine Derivatives
Compound Description: This class of compounds, specifically 2-methyl-4-nitro-9-[(4-benzyl)piperazin-1-yl]acridine (CP-05), was synthesized from a precursor, 2-[(4-methyl-2-nitrophenyl)amino]benzoic acid, and evaluated for its antioxidant activity. Notably, CP-05 displayed significant antioxidant activity in vitro, comparable to the standard compound α-tocopherol, and exhibited favorable binding energy in molecular docking studies. []
Relevance: While not directly containing the 4-(piperazin-1-ylmethyl)benzoic acid structure, CP-05 shares a key structural motif with the target compound: the piperazine ring. The presence of this shared motif, linked to an acridine scaffold in CP-05, suggests that the piperazine ring may play a role in its antioxidant properties. This observation further emphasizes the importance of the piperazine moiety in different chemical contexts and its potential contribution to diverse biological activities. []
Compound Description: This compound is synthesized by reacting ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid. Structural analysis reveals a chair conformation of the piperazine ring and specific dihedral angles between the piperazine and benzene rings in the crystal structure. []
Relevance: EPBA is structurally analogous to 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, sharing the benzoic acid core and the piperazine ring directly attached to it. The difference lies in the presence of an ethoxycarbonyl substituent on the piperazine nitrogen in EPBA. This example further underscores the versatility of this core scaffold and the feasibility of introducing various substituents on the piperazine nitrogen for modulating physicochemical properties. []
4-(Piperazin-1-ylcarbonyl)aniline
Compound Description: This compound is an amide derivative of p-aminobenzoic acid (PABA) synthesized from piperazine. It exhibits significant antibacterial and antifungal activities compared to standard drugs, demonstrating its potential as a broad-spectrum antimicrobial agent. []
Relevance: This compound shares the piperazine ring motif with 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride. While the core structure differs, with aniline replacing benzoic acid, the presence of the piperazine moiety and its connection via a carbonyl linker suggests its potential role in the observed antimicrobial activity. This comparison highlights the versatility of piperazine as a building block for diverse pharmacophores. []
Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. Its development aimed to address inflammatory diseases like psoriasis and rheumatoid arthritis. GNE-3500 demonstrates favorable RORc cellular potency, selectivity over other ROR family members, and impressive in vitro ADME properties, making it a promising candidate for preclinical studies. []
Relevance: GNE-3500 contains a piperazine ring as part of its structure, a feature shared with 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride. The piperazine in GNE-3500 is connected to a 3-fluoro-4-substituted phenyl ring, demonstrating that incorporating piperazine into complex structures can contribute to potent and selective biological activities. This further supports the value of exploring diverse chemical modifications around the piperazine ring for drug discovery. []
Compound Description: This series of water-soluble fused heterocyclic compounds incorporates a piperazine group and demonstrates potential antibacterial activities against both Gram-positive and Gram-negative bacteria in vitro. These compounds represent promising leads for further optimization as antibacterial agents. []
Relevance: These compounds feature a piperazine ring linked to a phenyl group, a motif also present in 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, albeit without the carboxylic acid functionality. The presence of the piperazine ring in this series, coupled with their notable antibacterial activities, further emphasizes the contribution of this heterocycle to biological activities across various chemical scaffolds. []
Compound Description: CBT, synthesized from 4-chlorobenzoic acid and [, , ]triazol-1-ylmethanol, acts as a highly effective corrosion inhibitor for mild steel in acidic environments. []
Compound Description: An improved synthetic process for this compound, a complex molecule with a piperazine linker, has been developed, achieving a higher overall yield compared to previous methods. []
Relevance: This compound, like 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, incorporates a piperazine ring within its structure. The piperazine in this case serves as a linker between a benzofuran-2-carboxylic acid moiety and a 5-cyano-1H-indol-3-yl group via a butyl chain. This example highlights the utility of piperazine as a linker in building complex molecular architectures with potential biological relevance. []
Compound Description: This compound was successfully synthesized with a high yield via a new, efficient method involving methyl 4-hydroxybenzoate, 1,2-dibromoethane, and piperidine, followed by hydrolysis. []
Relevance: While structurally similar to 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, this compound features a piperidine ring instead of piperazine. Both compounds share a benzoic acid core, highlighting its importance in constructing molecules with potential biological activities. The structural similarity also indicates that modifications to the piperazine ring, such as replacing it with a piperidine ring, can be explored for altering the compound's properties. []
Compound Description: This compound demonstrates potent antagonist activity against the neurokinin-2 receptor (hNK(2)). It exhibits sub-nanomolar potency in vitro and long-lasting effects in vivo, making it a promising candidate for further development as a therapeutic agent. []
Compound Description: This compound was synthesized from ferulic acid through a multi-step process involving acetylation, reaction with piperazine, and deacetylation. []
Relevance: While structurally distinct from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, this compound shares the significant feature of a piperazine ring. In this instance, the piperazine is linked to a propenone moiety, further demonstrating the broad applicability of piperazine in constructing diverse chemical entities. []
Compound Description: A novel method for preparing a specific form of this compound, distinguished by its superior storage stability compared to known polymorphs of prazosin, has been developed. []
Relevance: This compound, while structurally distinct from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, incorporates a piperazine ring as a core structural feature. The emphasis on developing a stable form of this compound suggests its pharmaceutical relevance and highlights the importance of considering polymorphism in drug development. Although the biological activity of this particular compound is not explicitly mentioned, its structural similarity with other bioactive molecules containing a piperazine ring suggests the potential for exploring its pharmacological properties. []
Compound Description: The synthesis and biological evaluation of both S- and R-enantiomers of this compound were carried out. The research focused on understanding the impact of chirality on opioid receptor blocking activity. []
Relevance: This research highlights the importance of chirality in drug design and how subtle structural modifications, like changing the stereochemistry of a single chiral center, can significantly influence a compound's biological activity. While this compound is structurally distinct from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, it emphasizes the need to consider stereochemical aspects when designing and synthesizing analogs of the target compound for potential therapeutic applications. []
5-Aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones (I) and their Derivatives
Compound Description: A series of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones (I) and their hydrochloride salts (II) were synthesized and evaluated for their antibacterial activity and influence on blood coagulation. Additionally, some derivatives were transformed into 3,4-diaryl-4,6-dihydro-6-oxo-5-(2-piperazin-1-ylethyl)pyrrolo[3,4-c]pyrazol-6-ones (III), and their acute toxicity was evaluated. []
Relevance: Although structurally diverse from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, these compounds all feature a piperazine ring as a common structural element. The variation in substituents on the piperazine ring, as well as the exploration of different core structures, provides valuable insights into the structure-activity relationships of compounds containing this moiety. This information could be valuable when designing and synthesizing new derivatives of 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride for various biological applications. []
Compound Description: This group of compounds, incorporating both thiazole and piperazine rings, was synthesized and assessed for antimicrobial activity, demonstrating moderate to good efficacy against various microorganisms. []
Relevance: The presence of the piperazine ring in these compounds, although within a different structural framework compared to 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, underscores the significance of this heterocycle in medicinal chemistry and its potential contribution to antimicrobial activity. This observation further encourages the exploration of various structural modifications around the piperazine ring in the target compound for potentially enhancing its biological profile. []
Compound Description: This compound is investigated for its potential in improving vascular elasticity in patients with hypertension. The research suggests its potential role in preventing severe complications associated with hypertension, such as stroke, renal failure, retinopathy, and myocardial infarction. []
Relevance: Although structurally distinct from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, this compound shares a key structural feature: a benzoic acid moiety connected to a heterocyclic ring through a methylene linker. The presence of this shared motif in a compound with potential therapeutic benefits for hypertension emphasizes the pharmacological significance of such structural arrangements and encourages further exploration of the target compound's potential in cardiovascular applications. []
Compound Description: This series of novel compounds, designed as conjugates of naphthalimide and 4-[4-(3,3-diphenylallyl)piperazin-1-yl]benzoic acid, exhibits promising antitumor activity in vitro against a variety of cancer cell lines. These compounds demonstrate comparable or even superior cytotoxicity to amonafide, a known anticancer agent. []
Relevance: This group of compounds, though structurally distinct from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, highlights the value of incorporating a piperazine ring into more complex structures for enhancing biological activity. The potent antitumor effects observed in this series emphasize the potential of modifying the target compound by linking it to other pharmacophores or incorporating it into larger scaffolds for developing novel anticancer agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.